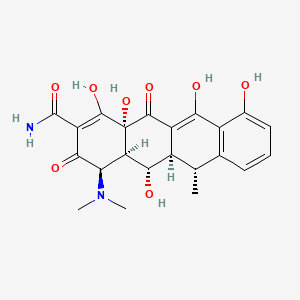
4-Epidoxycycline
Vue d'ensemble
Description
4-Epidoxycycline is the 4-epimer hepatic metabolite of the antibiotic doxycycline . Unlike doxycycline, 4-epidoxycycline lacks antibiotic activity, therefore, it may not induce the intestinal inflammation in mice associated with doxycycline use .
Molecular Structure Analysis
The molecular formula of 4-Epidoxycycline is C22H24N2O8 . The average mass is 444.435 Da and the monoisotopic mass is 444.153259 Da .Applications De Recherche Scientifique
Gene Expression Control in Mice : 4-ED is an alternative to doxycycline for controlling gene expression in conditional mouse models. It efficiently switches on or off gene expression without the antibiotic side effects associated with doxycycline. This is particularly useful in studies involving the TET-OFF and TET-ON systems in mice (Eger et al., 2004).
Capillary Electrophoresis Analysis : 4-ED can be identified and analyzed using capillary electrophoresis, a method valuable in studying the impurities of doxycycline and its derivatives (Schepdael et al., 1995).
Effect on Gene Expression in Yeast : 4-ED has been evaluated for its impact on gene expression in Saccharomyces cerevisiae. It offers a way to control gene expression with fewer off-target consequences on mitochondrial health compared to doxycycline (Sánchez et al., 2020).
Analysis in Pig Tissues : A study developed a method for determining tetracycline residues, including 4-ED, in edible pig tissues. This is crucial for ensuring the safety of food products (Cherlet et al., 2003).
Mitochondrial Function Impact : Research has shown that tetracyclines, like doxycycline, can disturb mitochondrial function across various eukaryotic models, highlighting the importance of considering these effects in biomedical research (Moullan et al., 2015).
Residue Study in Pigs : Another study investigated the residues of doxycycline and 4-ED in pigs medicated through drinking water, contributing to veterinary medicine and food safety (Croubels et al., 1998).
Effects on Human Cell Lines : Doxycycline, a related compound of 4-ED, alters metabolism and proliferation in human cell lines. This suggests that 4-ED might have similar effects, which is significant for its use in cell culture systems (Ahler et al., 2013).
Metabolic Inertness of Doxycycline : A study focusing on doxycycline's metabolic inertness, which is relevant to understanding the metabolism of its derivatives like 4-ED (Nelis & De Leenheer, 1981).
Safety And Hazards
Orientations Futures
4-Epidoxycycline has been shown to be similarly efficient as doxycycline in controlling gene expression in vitro and in mice . Since it lacks the antibiotic activity of doxycycline, it may help to avoid adverse side effects and selection of resistant bacteria . This makes it a promising alternative for future research and applications .
Propriétés
IUPAC Name |
(4R,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15+,17-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKRLCUYIXIAHR-NLJUDYQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316643 | |
| Record name | 4-Epidoxycycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Epidoxycycline | |
CAS RN |
6543-77-7 | |
| Record name | 4-Epidoxycycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006543777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Epidoxycycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-EPIDOXYCYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR57F2W7Q6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Cyclopropyl-7-[4-(ethoxycarbonyl)piperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B601380.png)
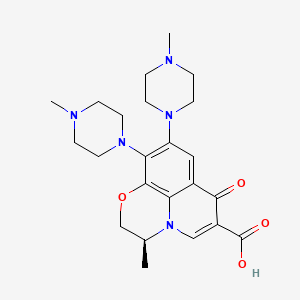
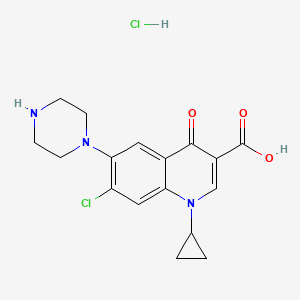
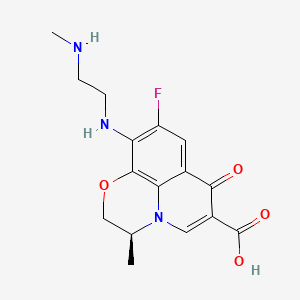

![[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B601388.png)
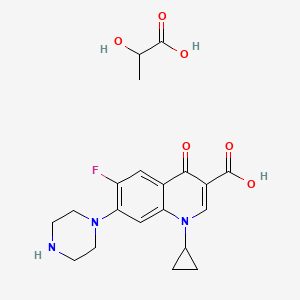
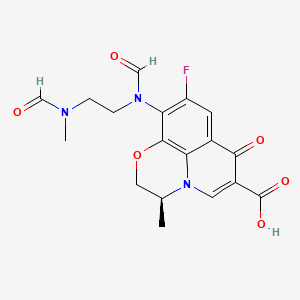
![(6R,7R)-3-({[(2R)-2-Amino-2-carboxyethyl]disulfanyl}methyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601398.png)

